molecular formula C11H8O2 B1266324 3-(2-Furyl)benzaldehyde CAS No. 6453-98-1

3-(2-Furyl)benzaldehyde

Cat. No.: B1266324
CAS No.: 6453-98-1
M. Wt: 172.18 g/mol
InChI Key: SEIJUEFSMOQNKS-UHFFFAOYSA-N
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Description

3-(2-Furyl)benzaldehyde is an organic compound with the molecular formula C₁₁H₈O₂. It consists of a benzaldehyde moiety substituted with a furan ring at the third position. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Furyl)benzaldehyde can be synthesized through several methods. One common route involves the reaction of furan with 3-formylphenylboronic acid in the presence of a palladium catalyst. This method typically requires heating and the use of a base such as potassium carbonate .

Another method involves the use of manganese triacetate as an oxidizing agent to facilitate the formation of the aldehyde group. This reaction is carried out under heating conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products

    Oxidation: 3-(2-Furyl)benzoic acid.

    Reduction: 3-(2-Furyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications Overview

3-(2-Furyl)benzaldehyde is utilized across several domains:

  • Flavor and Fragrance Industry
    • Used as a flavoring agent and fragrance component.
    • Enhances the aroma of perfumes and food products.
  • Pharmaceutical Development
    • Acts as a key intermediate in synthesizing various pharmaceutical compounds.
    • Aids in developing medications with improved therapeutic properties.
  • Organic Synthesis
    • Valuable in academic and industrial laboratories for creating complex molecules.
    • Employed in the synthesis of new chemical entities.
  • Material Science
    • Investigated for potential applications in developing novel materials, including polymers and coatings.
    • Exhibits desirable properties such as durability and environmental resistance.
  • Biological Research
    • Explored for its biological activity, contributing to medicinal chemistry studies aimed at discovering new bioactive compounds.

Flavor and Fragrance Applications

In the flavor and fragrance sector, this compound is noted for its unique aroma profile, which enhances various products. It is commonly incorporated into formulations for perfumes and food items due to its pleasant scent characteristics. Studies have shown that this compound can be effectively combined with other aromatic compounds to create complex fragrance profiles.

Pharmaceutical Applications

The compound serves as an essential building block in the synthesis of pharmaceutical agents. For instance, it has been utilized in the development of anti-inflammatory drugs and antimicrobial agents. A notable study demonstrated its role in synthesizing derivatives that exhibited significant antibacterial activity against resistant strains of bacteria, showcasing its potential in treating infections.

StudyFindings
Antimicrobial Activity StudyDemonstrated effectiveness against Gram-positive bacteria with low Minimum Inhibitory Concentration (MIC) values.
Anti-inflammatory ResearchReduced inflammatory markers in experimental models, indicating potential therapeutic benefits.

Organic Synthesis

This compound's reactivity makes it a valuable reagent in organic synthesis. It participates in various reactions, including nucleophilic additions and condensation reactions, facilitating the creation of complex organic molecules. Its ability to form covalent bonds with nucleophiles allows researchers to design novel compounds with tailored properties.

Material Science Innovations

Research into material science has highlighted the potential of this compound in developing advanced materials. Its incorporation into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Studies indicate that polymers synthesized using this compound exhibit improved resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)acrylic acid
  • 3-(5-Methyl-2-furyl)benzaldehyde
  • 4-(2-Furyl)benzaldehyde

Uniqueness

3-(2-Furyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a benzaldehyde moiety with a furan ring makes it a versatile intermediate in organic synthesis .

Biological Activity

3-(2-Furyl)benzaldehyde, a compound featuring both furan and benzaldehyde moieties, has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of furfural with benzaldehyde under acidic conditions. The compound's structure is characterized by the presence of a furan ring attached to a benzaldehyde group, which contributes to its unique chemical properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, in a study assessing the antimicrobial efficacy of various compounds, it was found that derivatives of this compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Organism
This compound128Staphylococcus aureus
This compound64Candida albicans

This data suggests that the compound could be a potential candidate for developing new antimicrobial agents .

2. Antitumor Activity

The antitumor potential of this compound has been evaluated in various studies. Notably, it has shown promising results in inhibiting the growth of cancer cell lines such as A-549 (lung cancer) and P-388 (leukemia). The mechanism is thought to involve DNA interaction, leading to disruption in replication and cell cycle arrest.

Cell Line IC50 (µM) Effect
A-5495.0Growth inhibition
P-3884.5Cytotoxicity

These findings highlight the compound's potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. It was found to scavenge free radicals effectively, demonstrating a higher antioxidant activity compared to standard antioxidants like ascorbic acid.

Test Method Activity Comparison
DPPH Scavenging AssayIC50 = 25 µg/mLHigher than ascorbic acid

This suggests that the compound could play a role in preventing oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Properties: A recent study evaluated the antimicrobial activity of various furan derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on both bacterial and fungal strains .
  • Antitumor Mechanism Investigation: Researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The study revealed that it induced apoptosis through DNA damage mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Furyl)benzaldehyde, and how can reaction conditions be optimized?

  • Answer : A key approach involves Friedel-Crafts acylation or Suzuki coupling to introduce the furyl moiety to the benzaldehyde core. For example, thionyl chloride-mediated acylation (as demonstrated in the synthesis of 3-(2-furyl)acryloyl chloride) can be adapted by substituting precursors . Optimization includes controlling temperature (reflux conditions), solvent polarity (e.g., CH₂Cl₂), and stoichiometric ratios of reagents to maximize yield. Purification via vacuum distillation or column chromatography is recommended for isolating the aldehyde product.

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Answer : Use a combination of FTIR (to identify aldehyde C=O stretch ~1700 cm⁻¹ and furyl C-O-C vibrations), ¹H/¹³C-NMR (to resolve aromatic protons and furyl/aldehyde signals), and mass spectrometry (to verify molecular weight) . X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are synthesized.

Q. What solvents and storage conditions are optimal for maintaining this compound stability?

  • Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent oxidation. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions, while non-polar solvents (e.g., hexane) are suitable for crystallization. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can low water solubility of this compound derivatives be addressed to improve bioactivity in pharmacological studies?

  • Answer : Derivatization strategies, such as synthesizing sugar esters (e.g., coupling with monosaccharides via ester bonds), enhance hydrophilicity while retaining bioactivity. This method, validated for 3-(2-furyl)acrylic acid derivatives, improved solubility by 5–10× in aqueous media . Alternatively, nanoformulation (liposomes or micelles) can improve bioavailability.

Q. What experimental strategies resolve contradictions in biological activity data for this compound analogs?

  • Answer :

  • Dose-response profiling : Test a wider concentration range to identify non-linear effects.
  • Model selection : Compare results across in vitro (e.g., microbial inhibition assays) and in vivo models to assess translational relevance.
  • Mechanistic studies : Use knockout cell lines or enzyme inhibitors to isolate target pathways (e.g., microbial membrane disruption vs. metabolic interference) .

Q. How can computational methods guide the design of this compound-based antimicrobial agents?

  • Answer :

  • Molecular docking : Screen derivatives against bacterial targets (e.g., dihydrofolate reductase) to prioritize synthesis.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzaldehyde ring) with bioactivity.
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for enhanced permeability) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?

  • Answer :

  • Byproduct formation : Optimize catalyst loading (e.g., Pd/C for cross-coupling) to reduce side reactions.
  • Purification bottlenecks : Replace column chromatography with recrystallization or distillation for large batches.
  • Yield variability : Conduct Design of Experiments (DoE) to identify critical parameters (temperature, pH) .

Properties

IUPAC Name

furan-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIJUEFSMOQNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6453-98-1
Record name 3-Furanylphenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6453-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Ex-592A) To a dioxane (20 mL) solution of 3-bromobenzaldehyde (0.63 mL, 5.4 mmol) was added 2-(tributylstannyl)furan (1.89 mL, 6.00 mL) and Pd(PPh3)2Cl2 (0.21 g, 0.30 mmol). The mixture was heated to reflux under argon for 1.5 h. The cooled mixture was poured into a mixture of saturated KF and ethyl acetate and stirred 18 h. The slurry was filtered through celite. The organic layer was separated, washed with brine, dried (MgSO4) and evaporated to an oil. Purification by flash chromatography on silica gel eluting with 5% ethyl acetate in hexane gave 0.80 g (86%) of the desired 3-(2-furanyl)benzaldehyde product as an yellow oil which solidified upon standing. MS: m/z=173.1 [M+H]+.
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0.21 g
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